molecular formula C8H11BrN2 B1450205 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine CAS No. 1270387-03-5

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine

Cat. No. B1450205
M. Wt: 215.09 g/mol
InChI Key: ULAILKBWHOOVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine , also known by its chemical formula C₈H₁₁BrN₂ , is a synthetic organic compound. It belongs to the class of pyridine derivatives and contains a bromine atom attached to the pyridine ring. The compound exhibits interesting properties and has potential applications in various fields.



Synthesis Analysis

The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine involves several steps. While there are variations in the synthetic routes, a common approach includes the following:




  • Bromination of 4-Methylpyridine : Starting with 4-methylpyridine, bromination occurs at the 5-position using a brominating agent (such as N-bromosuccinimide or bromine). This step introduces the bromine atom.




  • Reductive Amination : The brominated pyridine undergoes reductive amination with an appropriate amine (such as ethylamine or methylamine). This reaction forms the target compound, 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine.





Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine consists of a pyridine ring with a methyl group at the 4-position and a bromine atom at the 5-position. The amino group is attached to the ethyl chain. The compound’s three-dimensional arrangement influences its reactivity and biological activity.



Chemical Reactions Analysis



  • Substitution Reactions : The bromine atom in the compound can participate in substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.




  • Amidation Reactions : The amino group allows for amidation reactions, leading to the formation of amides or other nitrogen-containing compounds.





Physical And Chemical Properties Analysis


  • Physical State : The compound exists as a solid .

  • Melting Point : The melting point is approximately X°C (specific value depends on the specific isomer).

  • Solubility : It is soluble in organic solvents (e.g., ethanol, acetone) but less soluble in water.

  • Color : The compound may appear as a white to light yellow powder .


Scientific Research Applications

Structural Characterization and Derivatives

  • Structural Characterization of Polymorphs and Derivatives : Research by Böck et al. (2020) describes the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles. These compounds are relevant due to their distinct intermolecular hydrogen bonding patterns and potential in various chemical applications (Böck et al., 2020).

Synthesis and Reactivity

  • Efficient Synthesis and Quantum Mechanical Investigations : Ahmad et al. (2017) conducted a study on the palladium-catalyzed synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine. This research includes density functional theory (DFT) studies to understand the molecular orbitals and reactivity indices of these derivatives (Ahmad et al., 2017).

  • Amination with Potassium Amide : Streef and Hertog (2010) investigated the amination of dibromopyridines, which is closely related to the chemical structure of interest. This study provides insights into the mechanisms and end-products of such aminations (Streef & Hertog, 2010).

  • Palladium-Catalyzed Imine Hydrolysis : A study by Ahmad et al. (2019) explored the reaction of 4-methylpyridin-2-amine with other compounds, providing valuable information on the palladium-catalyzed hydrolysis of imines, which is relevant to understanding the reactivity of similar compounds (Ahmad et al., 2019).

Safety And Hazards


  • Hazard Statements : The compound poses certain risks, including skin and eye irritation (H302, H315, H319, H335).

  • Storage : Store in a refrigerator .

  • Pictograms : GHS07 (Warning).


Future Directions


  • Biological Studies : Investigate the compound’s biological activity, potential targets, and therapeutic applications.

  • Derivatives : Explore the synthesis of derivatives with modified substituents for enhanced properties.

  • Toxicology : Conduct toxicity studies to assess safety profiles.


properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5-3-8(6(2)10)11-4-7(5)9/h3-4,6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAILKBWHOOVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine
Reactant of Route 4
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine
Reactant of Route 5
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine
Reactant of Route 6
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.